molecular formula C20H19NO3 B12497713 3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one

3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one

Cat. No.: B12497713
M. Wt: 321.4 g/mol
InChI Key: JLCLVPRILNOMIQ-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one typically involves the condensation of 4-ethoxybenzoyl chloride with 6-ethylquinolin-4(1H)-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-ethoxyphenyl)carbonyl]-6-methylquinolin-4(1H)-one
  • 3-[(4-methoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one
  • 3-[(4-ethoxyphenyl)carbonyl]-6-propylquinolin-4(1H)-one

Uniqueness

3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

3-(4-ethoxybenzoyl)-6-ethyl-1H-quinolin-4-one

InChI

InChI=1S/C20H19NO3/c1-3-13-5-10-18-16(11-13)20(23)17(12-21-18)19(22)14-6-8-15(9-7-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)

InChI Key

JLCLVPRILNOMIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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